2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid

Catalog No.
S13990879
CAS No.
M.F
C24H20BrNO5
M. Wt
482.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl...

Product Name

2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid

IUPAC Name

2-[3-bromo-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid

Molecular Formula

C24H20BrNO5

Molecular Weight

482.3 g/mol

InChI

InChI=1S/C24H20BrNO5/c25-16-9-15(10-17(11-16)30-14-23(27)28)12-26-24(29)31-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22H,12-14H2,(H,26,29)(H,27,28)

InChI Key

WPJDJWDQJIFBEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC(=C4)Br)OCC(=O)O

2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid is a complex organic compound notable for its intricate structure and potential applications in medicinal chemistry and biochemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized as a protecting group in peptide synthesis, alongside a phenoxyacetic acid moiety that enhances its reactivity and biological activity. The presence of the bromine atom adds to its unique chemical properties, potentially influencing its interaction with biological targets.

, including:

  • Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: Carbonyl groups within the structure can be reduced to alcohols or other reduced forms.
  • Substitution: The phenoxyacetic acid moiety can engage in nucleophilic substitution reactions, where the phenoxy group may be replaced by other nucleophiles.

These reactions are essential for modifying the compound's structure to enhance its efficacy or tailor it for specific applications.

The biological activity of 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid is largely attributed to its structural components. The Fmoc group protects the amino function, allowing for controlled biochemical interactions. Upon deprotection, the amino group can participate in various biochemical processes, including enzyme catalysis and receptor interactions. The phenoxyacetic acid portion may also contribute to binding affinity with specific biological targets, making this compound a candidate for further pharmacological studies.

The synthesis of 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid typically involves several steps:

  • Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
  • Formation of Phenoxyacetic Acid Moiety: This is achieved through esterification or other suitable reactions.
  • Bromination: The introduction of the bromine atom into the aromatic ring may occur at this stage.
  • Purification: Advanced techniques such as chromatography are employed to purify the final product.

In an industrial context, automated reactors and continuous flow processes may be used to scale up production while maintaining high purity through advanced purification methods.

2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing bioactive compounds.
  • Peptide Synthesis: Due to its Fmoc protecting group, it is useful in synthesizing peptides with specific functionalities.
  • Biological Research: Its unique structure allows for studies on enzyme interactions and receptor binding.

Interaction studies involving 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid focus on its binding affinities with various enzymes and receptors. These studies help elucidate the compound's mechanism of action and potential therapeutic effects. The presence of both the Fmoc group and the phenoxyacetic moiety provides avenues for investigating how structural modifications impact biological interactions.

Several compounds share structural similarities with 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid:

Compound NameStructural FeaturesUnique Aspects
AllylamineSimple amine structureLacks complex functional groups
2-Chloro-4-fluorophenolHalogen-substituted phenolDifferent reactivity profile
2-PyrrolidoneLactam structureDistinct ring structure and properties
2-{4-(9H-fluoren-9-ylmethoxy)carbonylamino}-2-phenylacetic acidSimilar Fmoc groupFocused on phenyl substitution

Uniqueness: 2-{3-bromo-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid stands out due to its combination of a protective Fmoc group and a brominated phenoxyacetic acid moiety, which enhances its reactivity and potential applications in peptide synthesis compared to simpler compounds like allylamine or 2-pyrrolidone.

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

481.05249 g/mol

Monoisotopic Mass

481.05249 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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